molecular formula C20H27N3O2S B2426931 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[2-(2,6-dimethylphenoxy)ethyl]propanamide CAS No. 1210788-19-4

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[2-(2,6-dimethylphenoxy)ethyl]propanamide

Cat. No. B2426931
CAS RN: 1210788-19-4
M. Wt: 373.52
InChI Key: GEGXHVMEFTXEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[2-(2,6-dimethylphenoxy)ethyl]propanamide is a useful research compound. Its molecular formula is C20H27N3O2S and its molecular weight is 373.52. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

  • Enzyme Inhibition for Therapeutic Targets : Compounds with similar structural features have been investigated for their potential to inhibit specific enzymes involved in disease processes. For instance, derivatives of pyrimidine have shown promise as inhibitors of the 5-lipoxygenase-activating protein (FLAP), which plays a role in inflammatory and allergic responses. These inhibitors have demonstrated significant potential in treating asthma and other inflammatory diseases through the modulation of leukotriene synthesis (Stock et al., 2011).

  • Antiviral Activity : Research into pyrimidine derivatives has also highlighted their efficacy against various viral pathogens. For example, certain 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines exhibit antiviral activity against herpes viruses and retroviruses, including HIV-1 and HIV-2, providing a basis for developing new antiviral drugs (Holý et al., 2002).

Agricultural Chemistry Applications

  • Pest Control Agents : The discovery of sulfoxaflor, a novel insecticide targeting sap-feeding pests, showcases the utility of sulfanyl-substituted pyrimidines in agriculture. Sulfoxaflor and related compounds, by acting on insect nicotinic acetylcholine receptors, offer effective control of resistant insect populations, underscoring their importance in maintaining agricultural productivity (Zhu et al., 2011).

Biochemical Research

  • Synthesis and Structural Analysis : The synthesis and crystal structure analysis of related sulfanylpyrimidine derivatives provide fundamental insights into their chemical behavior and potential biological activities. Studies such as those by Ji (2006), focusing on the synthesis and structural elucidation of thiourea carboxylic acid methyl esters, contribute to our understanding of how minor structural modifications can influence the overall properties and reactivity of these compounds (Ji, 2006).

properties

IUPAC Name

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[2-(2,6-dimethylphenoxy)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-13-7-6-8-14(2)19(13)25-12-11-21-18(24)10-9-17-15(3)22-20(26-5)23-16(17)4/h6-8H,9-12H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGXHVMEFTXEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCNC(=O)CCC2=C(N=C(N=C2C)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[2-(2,6-dimethylphenoxy)ethyl]propanamide

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